(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-4-29-20(28)17-12(2)24-21-26(18(17)14-5-7-15(22)8-6-14)19(27)16(30-21)9-13-10-23-25(3)11-13/h5-11,18H,4H2,1-3H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRANMPOYHMYAR-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CN(N=C4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , also known by its CAS number 492427-55-1 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O3S |
| Molar Mass | 426.46 g/mol |
| CAS Number | 492427-55-1 |
Structural Characteristics
The compound features a thiazolo-pyrimidine core with various substituents that are believed to contribute to its biological activity. The presence of the 4-fluorophenyl and 1-methyl-1H-pyrazole moieties enhances its pharmacological profile.
Anticancer Activity
Recent studies have investigated the anticancer properties of related compounds that share structural similarities with the target compound. For instance, a study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. The most potent derivatives exhibited IC50 values ranging from 2.13 µM to 4.46 µM , indicating significant cytotoxicity while sparing normal cells (HEK-293T) from toxicity .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5o | MCF-7 | 2.13 ± 0.80 |
| Compound 5o | SiHa | 4.34 ± 0.98 |
| Compound 5o | PC-3 | 4.46 ± 0.53 |
This selectivity suggests that modifications in the structure can lead to enhanced anticancer efficacy while minimizing adverse effects on normal cells.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial activities. For example, derivatives containing specific substituents demonstrated significant antifungal activity against various strains, with minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL , comparable to standard antifungal agents like miconazole .
Table: Antimicrobial Activity of Similar Compounds
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | F. oxysporum | 12.5 |
| Compound B | K. pneumoniae | 32 |
The biological activity of these compounds is often linked to their ability to inhibit tubulin polymerization, a crucial process in cell division that is targeted by many anticancer drugs . Molecular docking studies have provided insights into how these compounds interact with tubulin at the colchicine-binding site, further elucidating their potential as therapeutic agents.
Case Study: Structure-Activity Relationship (SAR)
A series of derivatives based on the thiazolo-pyrimidine scaffold were synthesized and evaluated for their biological activities. The study highlighted that modifications at specific positions significantly affected both anticancer and antimicrobial activities, underscoring the importance of structure in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily through substitutions at positions 2, 5, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) improve lipophilicity and membrane permeability compared to methoxy or methylphenyl groups .
Stereochemical Influence :
- The E-configuration in the target compound allows optimal alignment of the pyrazole ring for hydrogen bonding, unlike the Z-isomer in , which exhibits steric hindrance .
Crystallographic and Hydrogen-Bonding Patterns :
- Bromophenyl analogs () form robust π-halogen interactions, stabilizing crystal lattices, whereas the target compound’s fluorophenyl group relies on weaker C–H···F interactions .
- Methoxycarbonyl substituents () participate in bifurcated hydrogen bonds, altering solubility profiles .
Biological Performance :
- Dichlorophenyl-pyrazole derivatives () show superior antimicrobial activity due to increased electrophilicity, while the target compound’s fluorophenyl group may favor kinase selectivity .
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, thiazolo[3,2-a]pyrimidine derivatives are synthesized via cyclocondensation of thiazole intermediates with substituted pyrimidine precursors. Key steps include:
- Knoevenagel condensation to introduce the (1-methyl-1H-pyrazol-4-yl)methylene group at position 2 .
- Use of acetic acid or DMF as solvents under reflux (80–100°C, 8–12 hours) to facilitate cyclization .
- Catalysts : Anhydrous potassium carbonate or triethylamine to promote deprotonation and intermediate stabilization .
Yield Optimization : - Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
- Substituent-sensitive yields: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reaction rates compared to electron-donating groups .
Q. How can spectroscopic and crystallographic data confirm the stereochemistry and regiochemistry of this compound?
Methodological Answer:
- Single-crystal XRD : Critical for determining the E-configuration of the methylene group at position 2. Bond lengths (C=C ~1.34 Å) and dihedral angles between the pyrazole and thiazolo-pyrimidine core confirm geometry .
- 1H NMR :
- Pyrazole protons resonate at δ 7.8–8.2 ppm (singlet for N-methyl group at δ 3.8–4.0) .
- Coupling constants (e.g., J = 12–16 Hz for trans-configuration in analogous compounds) .
- 13C NMR : Carbonyl signals at δ 165–175 ppm (C3=O and ester groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity in thiazolo-pyrimidine derivatives?
Methodological Answer:
- Comparative SAR Studies :
- Replace the 4-fluorophenyl group with 4-chlorophenyl () or unsubstituted phenyl () and assay for activity (e.g., enzyme inhibition, antimicrobial).
- Key Findings : Fluorinated derivatives often exhibit enhanced metabolic stability and target affinity due to increased electronegativity and lipophilicity .
- Computational Modeling :
Q. How can contradictions in reported biological activities of thiazolo-pyrimidine derivatives be resolved?
Methodological Answer: Contradictions may arise from differences in assay conditions or substituent effects. Strategies include:
- Standardized Bioassays :
- Systematic Substituent Variation :
- Meta-Analysis :
- Cross-reference data from crystallographic () and biological studies () to identify structure-activity trends.
Q. What computational approaches are effective for predicting target specificity in derivatives?
Methodological Answer:
- QSAR Modeling :
- Molecular Dynamics (MD) Simulations :
- ADMET Prediction :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
